molecular formula C10H10F3NO2 B14845375 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide

4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide

Cat. No.: B14845375
M. Wt: 233.19 g/mol
InChI Key: NJLXBVPULIBFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H10F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure, which imparts unique chemical properties. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-bromobenzotrifluoride with N,N-dimethylacetamide and carbon monoxide . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • 4-Hydroxy-3-(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzamide

Comparison: 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzamide structure. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

4-hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H10F3NO2/c1-14(2)9(16)6-3-4-8(15)7(5-6)10(11,12)13/h3-5,15H,1-2H3

InChI Key

NJLXBVPULIBFEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.